Methyl 4-chloro-3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-chloro-3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester functional group, a piperidine ring, and both chloro and fluoro substituents, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and esterification of the benzoate. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves the reaction of the piperidine derivative with a sulfonyl chloride reagent under basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate: shares similarities with other benzoate esters and piperidine derivatives.
Other Compounds: Similar compounds may include those with different substituents on the piperidine ring or variations in the ester functional group.
Uniqueness
The uniqueness of methyl 4-chloro-3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22ClFN2O5S |
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Molecular Weight |
468.9 g/mol |
IUPAC Name |
methyl 4-chloro-3-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22ClFN2O5S/c1-30-21(27)16-4-7-18(22)19(12-16)24-20(26)15-8-10-25(11-9-15)31(28,29)13-14-2-5-17(23)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,24,26) |
InChI Key |
YLGTZBWTTYIGNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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